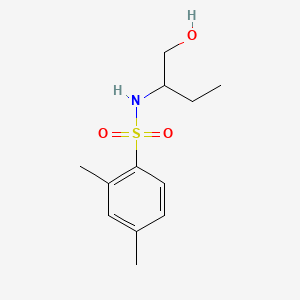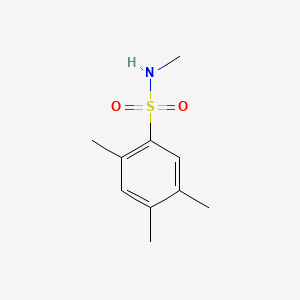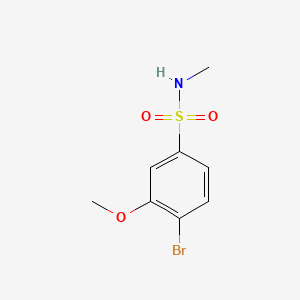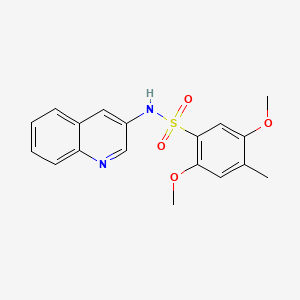![molecular formula C19H23ClN2O3S B602985 4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether CAS No. 1216982-34-1](/img/structure/B602985.png)
4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether is a chemical compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a chloro-substituted propoxybenzenesulfonyl group attached to a phenylpiperazine moiety
Métodos De Preparación
The synthesis of 4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 5-Chloro-2-propoxybenzenesulfonyl chloride: This intermediate can be synthesized by reacting 5-chloro-2-propoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of this compound: The sulfonyl chloride intermediate is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby providing therapeutic benefits. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether can be compared with other similar compounds, such as:
1-(5-Chloro-2-propoxybenzenesulfonyl)-1H-pyrazole: This compound has a similar sulfonyl group but differs in the heterocyclic moiety.
5-Chloro-2-propoxy-N-propylbenzenesulfonamide: This compound has a similar benzenesulfonyl group but differs in the substituents attached to the nitrogen atom.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1216982-34-1 |
|---|---|
Fórmula molecular |
C19H23ClN2O3S |
Peso molecular |
394.9g/mol |
Nombre IUPAC |
1-(5-chloro-2-propoxyphenyl)sulfonyl-4-phenylpiperazine |
InChI |
InChI=1S/C19H23ClN2O3S/c1-2-14-25-18-9-8-16(20)15-19(18)26(23,24)22-12-10-21(11-13-22)17-6-4-3-5-7-17/h3-9,15H,2,10-14H2,1H3 |
Clave InChI |
GEAAIZZCCYOFKF-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B602904.png)
amine](/img/structure/B602905.png)
amine](/img/structure/B602908.png)
![4-chloro-N-[1-(hydroxymethyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B602909.png)
![N-[1-(hydroxymethyl)propyl]-6-methoxy-2-naphthalenesulfonamide](/img/structure/B602911.png)
![N-[1-(hydroxymethyl)propyl]-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B602912.png)
amine](/img/structure/B602914.png)


![[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602921.png)
![1-Bromo-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-propoxybenzene](/img/structure/B602923.png)
![1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene](/img/structure/B602924.png)

